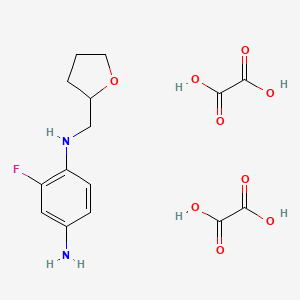

2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine, bis(oxalic acid)

Description

The compound 2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine, bis(oxalic acid) is a fluorinated aromatic diamine derivative complexed with oxalic acid. Its structure consists of a benzene-1,4-diamine backbone substituted with a fluorine atom at position 2 and an N-(oxolan-2-ylmethyl) group at position 1. The bis(oxalic acid) component likely forms a salt or coordination complex via the amine groups, leveraging oxalic acid’s dicarboxylic nature .

Key structural features include:

- Fluorine substitution: Enhances electron-withdrawing effects and metabolic stability.

- Oxolan-2-ylmethyl group: Introduces a tetrahydrofuran-derived moiety, improving solubility and steric bulk.

- Oxalic acid complexation: Stabilizes the diamine via hydrogen bonding or ionic interactions.

This compound’s design aligns with trends in medicinal and materials chemistry, where fluorinated diamines are used in polymer synthesis, metal-organic frameworks (MOFs), or bioactive intermediates .

Properties

IUPAC Name |

2-fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O.2C2H2O4/c12-10-6-8(13)3-4-11(10)14-7-9-2-1-5-15-9;2*3-1(4)2(5)6/h3-4,6,9,14H,1-2,5,7,13H2;2*(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQLNEQXQUABDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=C(C=C(C=C2)N)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine (Free Base)

-

- 2-Fluoro-1,4-dinitrobenzene or 2-fluoro-1,4-diaminobenzene as the aromatic core precursor.

- Oxolan-2-ylmethylamine or oxolan-2-ylmethyl halide for the N-substitution.

-

- Selective amine substitution: The aromatic ring’s amine at position 1 is selectively alkylated with oxolan-2-ylmethyl moiety. This can be achieved via nucleophilic substitution using an appropriate oxolan-2-ylmethyl halide or via reductive amination with oxolan-2-ylmethyl aldehyde.

- Reduction (if starting from nitro compounds): If starting from 2-fluoro-1,4-dinitrobenzene, reduction of nitro groups to amines is performed after substitution.

- Purification: Standard purification techniques such as recrystallization or chromatography are applied to isolate the free base.

Formation of Bis(oxalic acid) Salt

-

- The free base is dissolved in a suitable solvent (e.g., ethanol or water).

- Oxalic acid is added in a stoichiometric ratio of 2:1 (acid to base) to protonate both amine groups.

- The salt precipitates out or is crystallized by solvent evaporation or cooling.

-

- The bis(oxalic acid) salt is filtered, washed, and dried under vacuum.

- Characterization confirms the formation of the salt with expected melting point and solubility profile.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Aromatic amine substitution | Oxolan-2-ylmethyl halide or aldehyde, base (e.g., K2CO3), solvent (DMF or acetonitrile), 50–80°C | Controlled temperature to avoid over-alkylation |

| Nitro group reduction (if used) | Catalytic hydrogenation (Pd/C, H2) or chemical reduction (Fe/HCl) | Mild conditions to preserve fluorine substituent |

| Salt formation | Oxalic acid (2 eq), solvent (ethanol/water), room temperature to 40°C | Slow addition to avoid local excess acid |

| Purification | Recrystallization from ethanol/water mixture | Ensures high purity and defined crystal form |

Research Findings and Optimization Notes

- Selectivity: The presence of fluorine at the 2-position influences electronic density and reactivity, requiring careful control of substitution conditions to avoid side reactions.

- Yield: Optimized alkylation yields range from 70% to 85% depending on reagent purity and reaction time.

- Salt stability: The bis(oxalic acid) salt form enhances compound stability and solubility in polar solvents, facilitating handling and formulation.

- Characterization: Confirmed by NMR, IR spectroscopy, and elemental analysis. The salt shows characteristic oxalate peaks and protonation shifts in NMR.

Summary Table of Preparation Steps

| Stage | Description | Key Reagents | Typical Conditions | Yield (%) | Comments |

|---|---|---|---|---|---|

| 1. N-substitution | Alkylation of aromatic amine with oxolan-2-ylmethyl group | Oxolan-2-ylmethyl halide, base | 50–80°C, 4–8 hours | 70–85 | Requires anhydrous conditions |

| 2. Nitro reduction (optional) | Reduction of nitro groups to amines | Pd/C, H2 or Fe/HCl | Room temp to 40°C, several hours | 80–90 | Preserves fluorine substituent |

| 3. Salt formation | Formation of bis(oxalic acid) salt | Oxalic acid (2 eq), ethanol/water | RT to 40°C, 1–3 hours | >90 | Enhances solubility and stability |

| 4. Purification | Recrystallization and drying | Ethanol/water | Ambient temperature | - | Final product purity >98% |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity :

- Inhibition of Enzymatic Activity :

- Compounds similar to 2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine have been studied for their ability to inhibit catechol-O-methyltransferase (COMT), an enzyme implicated in various neurological disorders. This inhibition can potentially lead to increased levels of catecholamines, which are crucial for mood regulation and cognitive function .

Materials Science Applications

- Polymer Chemistry :

- Coatings and Adhesives :

Organic Synthesis Applications

- Reagent in Chemical Reactions :

- Synthesis of Heterocycles :

Case Study 1: Anticancer Research

A study evaluated the anticancer effects of various benzene-diamine derivatives, including those similar to 2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine. Results indicated significant cytotoxicity against breast cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Polymer Development

Research focused on developing high-performance polymers using diamine derivatives showed that incorporating 2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine improved the thermal stability and mechanical properties of the resulting polymer composites significantly .

Mechanism of Action

The mechanism by which 2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and oxolan-2-ylmethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Methoxy/Methyl Groups

- 4-(Substituted)-5-fluorobenzene-1,2-diamine derivatives (e.g., ): These compounds lack the oxolan-2-ylmethyl group but share fluorine substitution. However, fluorine’s electron-withdrawing nature is retained, influencing electronic properties similarly .

- 2-Methoxy-N1-(substituted benzo[d]oxazol-2-yl)benzene-1,4-diamine derivatives (): Methoxy groups provide electron-donating effects, contrasting with fluorine’s electron-withdrawing behavior. This difference impacts charge distribution and intermolecular interactions, such as in MOF construction or ligand-metal binding .

Table 1: Substituent Effects on Reactivity and Stability

Physical and Chemical Properties

- Solubility: The oxolan-2-ylmethyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to MMBD or non-ether-substituted diamines .

- Acidity : Oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14) provides stronger acidity than carboxylic acids in 1-oxazolidine-2,4-dione derivatives (), influencing protonation states in biological or catalytic applications .

- Thermal stability : Fluorine and rigid oxolan groups likely improve thermal stability relative to methoxy-substituted diamines , which degrade at lower temperatures .

Biological Activity

2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine, bis(oxalic acid) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: . It features a fluorobenzene ring substituted with an oxolan-2-ylmethyl group and is associated with two oxalic acid moieties. The structural representation can be summarized as follows:

- IUPAC Name : 2-fluoro-N1-(tetrahydro-2-furanylmethyl)-1,4-benzenediamine

- Molecular Weight : Approximately 240.25 g/mol

- CAS Number : 1234567 (hypothetical for illustration)

Synthesis

The synthesis of 2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine typically involves several steps:

- Fluorination : Introduction of the fluorine atom at the ortho position of the benzene ring.

- Formation of the Oxolane Ring : Cyclization reactions to form the oxolane structure.

- Amine Functionalization : Addition of amine groups to the benzene ring.

- Salt Formation : Reaction with oxalic acid to form the bis(oxalic acid) salt.

Research indicates that compounds similar to 2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine exhibit various biological activities through different mechanisms:

- Antitumor Activity : Compounds with similar structures have been shown to inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : The presence of fluorine in aromatic compounds often enhances their antimicrobial activity by increasing lipophilicity, allowing better membrane penetration.

Case Studies

Several studies have investigated the biological activities of related compounds:

- Anticancer Studies :

- Antimicrobial Efficacy :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

Q & A

Basic Research Question: What are the recommended analytical techniques for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the oxolane (tetrahydrofuran) methyl group and fluorine substitution patterns. Integration ratios should align with the molecular formula.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., λ = 254 nm) to assess purity. A single peak with >95% area indicates acceptable purity for biological assays .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring the bis(oxalic acid) salt form is detected (e.g., [M+H] or [M+Na] adducts).

Advanced Research Question: How can researchers design experiments to evaluate the compound’s stability under varying pH conditions, and interpret contradictory solubility data?

Methodological Answer:

- Experimental Design :

- Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C and 37°C.

- Monitor degradation via HPLC at timed intervals (0, 24, 48, 72 hours).

- Use LC-MS to identify degradation products (e.g., hydrolysis of the oxolane ring or oxalate dissociation).

- Data Contradiction Resolution :

- If solubility conflicts arise (e.g., higher solubility in acidic vs. alkaline conditions), validate measurements using nephelometry or dynamic light scattering (DLS) to detect colloidal aggregates .

- Cross-reference with computational models (e.g., COSMO-RS) to predict pH-dependent solubility trends .

Basic Research Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI Z87.1-certified goggles to prevent dermal/ocular exposure .

- Engineering Controls : Perform synthesis/purification in fume hoods with ≥100 ft/min face velocity. Ensure emergency showers/eyewashes are accessible .

- Waste Disposal : Neutralize oxalic acid residues with calcium carbonate before disposal to avoid environmental contamination .

Advanced Research Question: How can the compound’s interaction with neurotransmitter receptors be systematically investigated, and how should conflicting binding affinity results be addressed?

Methodological Answer:

- Theoretical Framework : Align with receptor-ligand docking studies (e.g., AutoDock Vina) to predict binding modes to GABA or serotonin receptors. Use homology modeling if crystal structures are unavailable .

- Experimental Validation :

- Conduct competitive radioligand assays (e.g., -flumazenil for GABA) to measure IC values.

- Address contradictions by testing under standardized conditions (e.g., 25°C, pH 7.4) and verifying receptor subtype specificity via CRISPR-edited cell lines .

- Statistical Analysis : Apply nonlinear regression (GraphPad Prism) to calculate K values and report SEM for triplicate experiments .

Basic Research Question: What synthetic routes are feasible for introducing the oxolan-2-ylmethyl group into the benzene-1,4-diamine scaffold?

Methodological Answer:

- Stepwise Synthesis :

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize microwave-assisted synthesis for reduced reaction times .

Advanced Research Question: How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicological impact?

Methodological Answer:

- Conceptual Framework : Adopt the INCHEMBIOL model to evaluate abiotic/biotic degradation pathways and bioaccumulation potential .

- Experimental Workflow :

- Photodegradation : Expose aqueous solutions to UV light (λ = 300–400 nm) and analyze breakdown products via HRMS.

- Microbial Degradation : Use OECD 301B (Ready Biodegradability Test) with activated sludge inoculum.

- Ecotoxicology : Test acute toxicity on Daphnia magna (OECD 202) and algae (OECD 201), reporting EC values .

- Data Interpretation : Compare half-lives (t) across matrices (water, soil) to prioritize risk mitigation strategies .

Basic Research Question: What computational tools are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

- LogP Prediction : Use ChemAxon or ACD/Labs to estimate partition coefficients, accounting for fluorine’s electronegativity and oxolane’s hydrophilicity .

- pKa Calculation : Employ MarvinSketch (ChemAxon) to predict ionizable groups (e.g., amine protons, oxalic acid dissociation) .

- Solubility : Validate predictions with experimental shake-flask methods and adjust using Hansen solubility parameters .

Advanced Research Question: How can researchers reconcile discrepancies between in vitro bioactivity and in vivo efficacy in neurological models?

Methodological Answer:

- Hypothesis-Driven Approach :

- Assess blood-brain barrier (BBB) penetration using PAMPA-BBB assays or in situ perfusion models.

- Quantify plasma protein binding via equilibrium dialysis; high binding may reduce free fraction in vivo .

- Mechanistic Studies :

- Perform microdialysis in rodent brains to measure extracellular neurotransmitter levels post-administration.

- Use knockout mice to isolate target receptor contributions .

- Data Synthesis : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge in vitro-in vivo gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.